molecular formula C9H13NO B8675946 2-(4-Aminophenyl)1-propanol

2-(4-Aminophenyl)1-propanol

Cat. No.: B8675946
M. Wt: 151.21 g/mol
InChI Key: JNGYSRUHXIWYOP-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1-propanol is a substituted propanol derivative featuring a 4-aminophenyl group attached to the second carbon of a propanol backbone. Key features of this compound include:

  • Molecular formula: Likely C₉H₁₃NO (inferred from similar compounds like 1-(4-methylphenyl)-1-propanol (C₁₀H₁₄O) and p-aminophenylethyl alcohol (C₈H₁₁NO) ).
  • Functional groups: A primary alcohol (-OH) and a primary amine (-NH₂) on the aromatic ring, which may influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(4-aminophenyl)propan-1-ol

InChI

InChI=1S/C9H13NO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6,10H2,1H3

InChI Key

JNGYSRUHXIWYOP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-Aminophenyl)-1-propanol with structurally related compounds:

Compound Name Molecular Formula CAS Number Key Features
2-(4-Aminophenyl)-1-propanol* C₉H₁₃NO Not available -NH₂ at para position; -OH on propanol
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O 25574-04-3 -CH₃ substituent instead of -NH₂
p-Aminophenylethyl alcohol C₈H₁₁NO Not listed Ethanol backbone with -NH₂ on phenyl
4-Amino-2-phenylphenol C₁₂H₁₁NO 19434-42-5 Two aromatic rings; -NH₂ and -OH groups
Ritodrine (4-hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl alcohol) C₁₇H₂₁NO₃ 26652-09-5 Complex structure with dual -OH and -NH groups; β-agonist drug

Key Observations :

  • Substitution of the aromatic ring (e.g., -NH₂ vs. -CH₃) significantly alters polarity and solubility. For example, 1-(4-Methylphenyl)-1-propanol is more hydrophobic than its amino counterpart .
  • Compounds like Ritodrine demonstrate that hydroxyl and amino groups enhance pharmacological activity, particularly in targeting adrenergic receptors .

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